4-Chloro-3-fluoro-2-methylaniline
Overview
Description
4-Chloro-3-fluoro-2-methylaniline is an aromatic amine compound with the molecular formula C7H7ClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine, fluorine, and methyl groups
Mechanism of Action
Target of Action
Anilines, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
Anilines typically undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . The presence of the nitro group is crucial for the first step of nitration .
Biochemical Pathways
Anilines are known to be involved in various biochemical reactions, including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction .
Result of Action
Anilines can be used in the synthesis of various compounds, indicating that they may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-2-methylaniline can be achieved through several methods. One common approach involves the nitration of 4-chloro-2-fluorotoluene followed by reduction to the corresponding amine. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The reduction of the nitro group to an amine can be carried out using catalytic hydrogenation or chemical reduction with reagents such as iron and hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product may involve techniques such as recrystallization or distillation to achieve the required purity for specific applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-2-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring makes it less reactive towards electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing groups also make the compound more susceptible to nucleophilic aromatic substitution, where nucleophiles can replace the halogen atoms on the benzene ring.
Reduction and Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction reactions can convert the compound to its corresponding aniline derivatives.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Reduction: Catalytic hydrogenation or chemical reduction with iron and hydrochloric acid.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as iron(III) chloride.
Major Products Formed
Nitration: 4-Chloro-3-fluoro-2-nitrotoluene.
Reduction: this compound.
Halogenation: 4-Chloro-3-fluoro-2-methylhalobenzene.
Scientific Research Applications
4-Chloro-3-fluoro-2-methylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific receptors or enzymes due to its unique structural features.
Materials Science: It is used in the preparation of advanced materials, such as polymers and dyes, where its chemical properties contribute to the desired characteristics of the final product.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoroaniline: Similar structure but lacks the methyl group.
3-Fluoro-4-methylaniline: Similar structure but lacks the chlorine atom.
2-Chloro-4-fluoro-3-methylaniline: Positional isomer with different substitution pattern.
Uniqueness
4-Chloro-3-fluoro-2-methylaniline is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in organic synthesis and pharmaceuticals .
Properties
IUPAC Name |
4-chloro-3-fluoro-2-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSBJDYIRNTFJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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